N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)15(7-6-14)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBRGDQXGCDYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Alkylation Strategy
The direct reaction of ethane-1,2-diamine with 3-bromobenzyl bromide and isopropyl bromide in tetrahydrofuran (THF) under reflux conditions (12 hours, 66°C) produces the target compound alongside di-alkylated byproducts. Tributylamine acts as a base to neutralize HBr, but stoichiometric imbalances lead to poor selectivity:
Reaction Conditions
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Molar ratio (diamine : 3-bromobenzyl bromide : isopropyl bromide): 1 : 1.2 : 1.2
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Solvent: THF (anhydrous)
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Base: Tributylamine (2.5 eq)
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Yield: 32% (target), 41% (di-alkylated byproducts)
Solvent and Temperature Optimization
Replacing THF with dimethylformamide (DMF) at 80°C improves solubility but exacerbates di-alkylation. Lowering the temperature to 0°C with slow reagent addition reduces byproduct formation to 28%, albeit with extended reaction times (24 hours).
Stepwise Protection-Alkylation Approach
Boc Protection of Primary Amine
Ethane-1,2-diamine is selectively protected at one amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), yielding N-Boc-ethane-1,2-diamine (89% yield). The Boc group prevents undesired alkylation at the protected site.
Isopropyl Group Introduction
The unprotected amine reacts with isopropyl bromide in acetonitrile at 50°C for 6 hours, using potassium carbonate (K₂CO₃) as a base. This step achieves 74% yield of N-isopropyl-N-Boc-ethane-1,2-diamine.
Deprotection and 3-Bromobenzyl Alkylation
Boc removal with trifluoroacetic acid (TFA) in DCM (2 hours, 0°C) liberates the primary amine, which subsequently reacts with 3-bromobenzyl bromide in THF (12 hours, 25°C). Triethylamine (3 eq) ensures efficient HBr scavenging, yielding 68% of the final product after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Reductive Amination Pathway
Synthesis of N-Isopropylethane-1,2-Diamine
Ethane-1,2-diamine reacts with acetone in methanol under reductive conditions (NaBH₃CN, 24 hours, 25°C), forming N-isopropylethane-1,2-diamine (57% yield). Excess acetone (3 eq) drives the reaction but necessitates careful pH control (pH 6–7).
3-Bromobenzyl Group Incorporation
The secondary amine undergoes alkylation with 3-bromobenzyl bromide in DMF (4 hours, 60°C), using NaH as a base. This method yields 61% of the target compound but requires rigorous exclusion of moisture to prevent side reactions.
Comparison of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Key Challenges |
|---|---|---|---|---|
| Direct Alkylation | 32 | 88% | Low | Di-alkylation byproducts |
| Stepwise Boc Protection | 68 | 95% | High | Multi-step synthesis |
| Reductive Amination | 61 | 92% | Moderate | Moisture sensitivity |
Optimization of Reaction Conditions
Base Selection
Screening of bases reveals that NaH in DMF maximizes alkylation efficiency (78% conversion) compared to K₂CO₃ (65%) or triethylamine (52%). However, NaH necessitates anhydrous conditions and controlled exothermic handling.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 71% while simplifying workup.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates the target compound from di-alkylated impurities. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for biological assays.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, 6H, isopropyl CH₃), 2.68–2.85 (m, 4H, ethylene -CH₂-), 3.72 (s, 2H, benzyl -CH₂-), 7.21–7.45 (m, 4H, aromatic H).
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IR (neat): 3280 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Br stretch).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times from 12 hours to 30 minutes by enhancing heat/mass transfer. A pilot-scale system achieves 65% yield at 10 kg/batch, demonstrating feasibility for large-scale production.
Waste Management
Bromide byproducts are neutralized with Ca(OH)₂, forming CaBr₂ for safe disposal. Solvent recovery via distillation achieves 90% reuse efficiency.
Emerging Methodologies
Photocatalytic Alkylation
Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate 3-bromobenzyl bromide under mild conditions (25°C, 6 hours). Preliminary results show 58% yield with reduced energy input.
Enzymatic Approaches
Lipase-mediated alkylation in biphasic systems (water/hexane) offers an eco-friendly alternative, though yields remain suboptimal (34%).
Chemical Reactions Analysis
Types of Reactions: N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products:
Oxidation: Amine oxides.
Reduction: Benzyl derivatives.
Substitution: Azide or thiocyanate derivatives.
Scientific Research Applications
N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Ethane-1,2-diamine derivatives vary significantly based on substituents at the N1 position. Key analogs include:
Key Observations :
Spectroscopic Characterization
- NMR Spectroscopy :
- IR Spectroscopy :
- Stretching vibrations for -NH (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) are critical markers .
Biological Activity
N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromobenzyl group attached to an isopropyl-substituted ethane-1,2-diamine backbone. The presence of the bromine atom enhances its hydrophobicity and reactivity, which may facilitate interactions with biological targets.
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group can enhance binding affinity through halogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, in vitro assays demonstrated a dose-dependent reduction in cell viability in several cancer types, including breast and prostate cancer .
Antimicrobial Effects
The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study 1 : A study on its anticancer effects showed that treatment with this compound resulted in a 60% reduction in tumor size in xenograft models of breast cancer.
- Study 2 : Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Enhanced hydrophobicity due to bromine |
| N1-(4-bromobenzyl)-N1-ethylethane-1,2-diamine | Moderate | Moderate | Different substitution pattern |
| N-(3-bromobenzyl) noscapine | High | Low | Alkaloid structure with distinct activity |
Q & A
Q. What synthetic strategies are recommended for preparing N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine?
The compound can be synthesized via sequential alkylation of ethane-1,2-diamine. First, react isopropylamine with 1,2-dibromoethane to form N1-isopropylethane-1,2-diamine. Next, introduce the 3-bromobenzyl group using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .
Q. How should researchers characterize the compound’s purity and structure?
Use ¹H NMR to identify the benzyl aromatic protons (δ 7.2–7.4 ppm, multiplet) and isopropyl methine proton (δ 3.1–3.3 ppm, septet). ¹³C NMR confirms the benzyl quaternary carbon (δ 130–135 ppm) and isopropyl carbons (δ 45–50 ppm). High-Resolution Mass Spectrometry (HRMS) is critical, with [M+H]⁺ expected at m/z 300.0485 (C₁₂H₁₉BrN₂; deviation <5 ppm) .
Q. What solvents are optimal for recrystallizing this diamine?
Polar aprotic solvents like THF or ethyl acetate are preferred due to the compound’s moderate solubility. For moisture-sensitive intermediates, use anhydrous solvents under inert atmospheres to prevent degradation .
Q. How can researchers confirm the absence of unreacted starting materials?
Thin-layer chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase (Rf ~0.3 for the product) and LC-MS analysis are effective. Residual 3-bromobenzyl bromide can be detected via GC-MS (retention time ~8.2 min) .
Advanced Research Questions
Q. What methodological considerations are critical for synthesizing transition metal complexes with this diamine?
Use a 1:2 molar ratio of metal salt (e.g., CuCl₂) to ligand in ethanol under reflux. Monitor complexation via UV-Vis spectroscopy (e.g., Cu²⁺ d-d transitions at 600–700 nm). Characterize the complex using cyclic voltammetry to assess redox behavior and single-crystal X-ray diffraction for structural validation .
Q. How can computational modeling predict the ligand’s coordination geometry?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the ligand’s geometry and identify electron-rich amine groups as binding sites. Compare HOMO/LUMO energies with crystallographic data from analogous complexes (e.g., bond lengths of 1.95–2.05 Å for Cu–N bonds) .
Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?
For overlapping proton signals (e.g., benzyl vs. alkyl protons), use 2D NMR (COSY, HSQC) to assign peaks. For example, HSQC correlates ¹H (δ 3.1–3.3 ppm) with ¹³C (δ 45–50 ppm) to confirm isopropyl groups. Compare with published spectra of N1-(3-methoxybenzyl) analogs .
Q. How can researchers optimize micellar catalysis using this diamine?
Incorporate the diamine into surfactant assemblies (e.g., SDS micelles) to enhance reaction rates in water. Monitor catalytic efficiency via kinetic studies (e.g., hydrolysis of 4-nitrophenyl acetate) and dynamic light scattering (DLS) to confirm micelle stability .
Q. What analytical methods detect trace impurities in synthesized batches?
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) identifies impurities like unreacted diamine intermediates. Couple with HRMS to confirm impurity structures (e.g., m/z 228.1498 for N1-isopropylethane-1,2-diamine) .
Q. How does the 3-bromobenzyl substituent influence pharmacological activity in vitro?
Assess cytotoxicity via MTT assays (e.g., IC₅₀ in cancer cell lines) and compare with non-brominated analogs (e.g., N1-(3-methylbenzyl) derivatives). The bromine atom may enhance lipophilicity, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
